The Physicochemical and Synthetic Profile of (2-Chloro-3-methylquinolin-4-yl)methanol
The Physicochemical and Synthetic Profile of (2-Chloro-3-methylquinolin-4-yl)methanol
Executive Summary
As drug discovery pivots toward highly functionalized, fragment-based molecular design, heteroaromatic scaffolds like (2-Chloro-3-methylquinolin-4-yl)methanol (CAS: 893566-47-7) have emerged as critical synthetic intermediates. This compound provides a rigid quinoline core, a tunable electronic profile via the 2-chloro substituent, and a highly reactive C4-hydroxymethyl group. This technical guide explores the physicochemical properties, self-validating synthetic protocols, and therapeutic applications of this intermediate, specifically in the development of SMAC mimetics for oncology[1] and Prostaglandin F (FP) receptor antagonists for fibrotic diseases[2].
Structural Rationale and Physicochemical Properties
The utility of (2-Chloro-3-methylquinolin-4-yl)methanol lies in the deliberate placement of its substituents. As an Application Scientist, it is crucial to understand the causality behind these structural features:
-
The 2-Chloro Substituent: This electron-withdrawing group serves a dual purpose. First, it significantly depresses the pKa of the quinoline nitrogen, rendering it largely un-ionized at physiological pH (7.4), which mitigates hERG channel liabilities often associated with basic amines. Second, it acts as an orthogonal synthetic handle for late-stage nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
-
The 3-Methyl Group: This introduces steric bulk adjacent to the C4-hydroxymethyl group, restricting the rotational degrees of freedom (dihedral angle) of downstream coupled pharmacophores. This conformational locking is vital for binding affinity in tight protein pockets, such as the BIR3 domain of XIAP[1].
Table 1: Physicochemical Profiling
All quantitative data has been summarized below to guide formulation and synthetic planning.
| Property | Value | Structural Causality & Impact |
| CAS Number | 893566-47-7 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C11H10ClNO | Represents a low-molecular-weight fragment ideal for modular drug design. |
| Molecular Weight | 207.66 g/mol | Leaves >290 Da of "budget" under Lipinski's Rule of 5 for coupling with complex moieties. |
| Topological Polar Surface Area | 33.1 Ų | Low TPSA ensures excellent passive membrane permeability and potential BBB penetration. |
| Calculated LogP (cLogP) | ~2.6 | Balances lipophilicity for target pocket binding with necessary aqueous solubility. |
| Hydrogen Bond Donors | 1 | The primary hydroxyl group serves as the primary synthetic handle for activation. |
| Hydrogen Bond Acceptors | 2 | The quinoline nitrogen and hydroxyl oxygen provide vectors for target protein interactions. |
Synthetic Methodologies: From Precursor to Active Electrophile
The primary hydroxyl group of (2-Chloro-3-methylquinolin-4-yl)methanol is a poor leaving group. To utilize this scaffold in drug discovery, it must be activated. The workflow below outlines the transformation from an ester precursor to a highly reactive methanesulfonate (mesylate), which is subsequently trapped by a nucleophile[1].
Figure 1: Synthetic workflow from ester precursor to active therapeutic candidate.
Protocol: Selective Reduction to the Benzylic Alcohol
Causality: The most common precursor is the corresponding methyl or ethyl ester. Reduction must be highly selective to avoid hydrodehalogenation of the sensitive 2-chloro group.
-
Preparation: Dissolve the ester precursor (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Rationale: Cryogenic temperatures prevent over-reduction and protect the halogen substituent.
-
Reagent Addition: Slowly add Diisobutylaluminum hydride (DIBAL-H, 2.5 eq, 1M in toluene) dropwise.
-
Quench & Workup: After 2 hours, quench the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously for 1 hour at room temperature. Rationale: Rochelle's salt breaks down the stubborn aluminum emulsion, ensuring a clean phase separation and high isolated yield of the methanol intermediate.
Protocol: Activation via Mesylation
Causality: Conversion to a methanesulfonate activates the C4-benzylic position for subsequent
-
Preparation: Dissolve (2-chloro-3-methylquinolin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.
-
Electrophile Addition: Cool to 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Rationale: The reaction is highly exothermic; cooling prevents the formation of undesired alkyl chloride byproducts.
-
Workup & Handling: Quench with saturated aqueous
, extract with DCM, and concentrate under reduced pressure. -
Critical Step: Use the resulting mesylate immediately in the next step without purification[1]. Rationale: Heterobenzylic mesylates are highly prone to spontaneous solvolysis or decomposition upon prolonged storage or exposure to the acidic environment of silica gel.
Application in Targeted Therapeutics
SMAC Mimetics and IAP Inhibition
The activated mesylate of (2-chloro-3-methylquinolin-4-yl)methanol is frequently coupled with benzo[b]azepin-2-one derivatives to synthesize potent Inhibitor of Apoptosis Protein (IAP) antagonists[1]. These compounds act as Second Mitochondria-derived Activator of Caspases (SMAC) mimetics. By binding to the BIR2 and BIR3 domains of cIAP and XIAP, these drugs relieve the inhibition on executioner caspases, thereby reactivating the apoptotic cascade in solid tumors and blood cancers[1].
Figure 2: Mechanism of action for quinoline-derived SMAC mimetics in oncology.
Prostaglandin F (FP) Receptor Antagonism
Beyond oncology, this quinoline scaffold is utilized in the synthesis of human Prostaglandin F (FP) receptor antagonists, such as the clinical candidate BAY-6672[2]. These compounds are developed for the treatment of Idiopathic Pulmonary Fibrosis (IPF). The rigid quinoline core, coupled via the C4 position, provides the necessary spatial geometry to selectively antagonize the FP receptor without off-target effects on related prostanoid receptors[2].
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized intermediate, the following self-validating analytical checks must be performed:
-
1H NMR (400 MHz, CDCl3): Look for the disappearance of the ester alkoxy protons and the appearance of a distinct singlet integrating to 2H around
5.0 - 5.2 ppm, corresponding to the newly formed benzylic group. -
LC-MS (ESI+): The mass spectrum should display the
peak at 208.1. A characteristic isotopic pattern (approx. 3:1 ratio) must be observed, confirming the presence of the single chlorine atom. -
TLC: The product should show a lower
value compared to the ester precursor (e.g., = 0.3 in 3:1 Hexanes/EtOAc), strongly absorbing under UV at 254 nm due to the highly conjugated quinoline system.
References
- Flynn, G. et al. "Antiproliferative benzo[b]azepin-2-ones". United States Patent Application US20150353499A1.
-
Kalthof, B. et al. "Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF)". Journal of Medicinal Chemistry, ACS Publications, 2020. Available at:[Link]
